5,6,7,8-Tetrahydrosarcinapterin
Description
Structure
2D Structure
Properties
CAS No. |
137360-17-9 |
|---|---|
Molecular Formula |
As2Ba3O6 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-[(6S,7S)-2-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1 |
SMILES |
CC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Synonyms |
tetrahydrosarcinapterin |
Origin of Product |
United States |
Biosynthesis of 5,6,7,8 Tetrahydrosarcinapterin
Initial Steps and Precursor Utilization
The journey to synthesize 5,6,7,8-tetrahydrosarcinapterin commences with the utilization of a fundamental building block and its subsequent conversion into key intermediates.
Guanosine (B1672433) Triphosphate (GTP) as the Primary Biosynthetic Precursor
The biosynthesis of all known pterins, including this compound, initiates with guanosine triphosphate (GTP). researchgate.net GTP, a purine (B94841) nucleoside triphosphate, serves as the foundational molecule from which the characteristic pterin (B48896) ring structure is derived. wikipedia.org Its role as a primary precursor is fundamental to a variety of metabolic pathways, including the synthesis of RNA and as a source of energy. wikipedia.org
Conversion of GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate
The first committed step in the pathway is the enzymatic conversion of GTP to 7,8-dihydroneopterin triphosphate (DHNTP). researchgate.netwikipedia.org This reaction is catalyzed by GTP cyclohydrolase I. researchgate.net This enzyme facilitates the complex rearrangement of the guanine (B1146940) ring of GTP to form the pterin ring of DHNTP. This conversion is a critical control point in the biosynthesis of pteridine (B1203161) compounds.
Formation of 7,8-Dihydrosarcinapterin from Upstream Intermediates
Following the initial steps, subsequent enzymatic reactions lead to the formation of 7,8-dihydrosarcinapterin. ontosight.ai This intermediate is a direct precursor to the final, fully reduced form of the coenzyme. The pathway to 7,8-dihydrosarcinapterin is closely linked with the folate biosynthesis pathway. ontosight.ai
Core Enzymatic Transformations Leading to this compound
The final stages of the biosynthesis involve critical reduction and ligation steps, catalyzed by specific enzymes, to produce the active coenzyme.
Reductive Steps Involving Dihydrofolate Reductase-like Enzyme Activity
A crucial step in the formation of this compound is the reduction of its precursor, 7,8-dihydrosarcinapterin. ontosight.ai This reaction is carried out by an enzyme with dihydrofolate reductase (DHFR)-like activity. ontosight.ai DHFR and its analogs are a class of enzymes that reduce dihydrofolate and related compounds to their tetrahydrofolate forms, using NADPH as an electron donor. wikipedia.orgyoutube.comyoutube.com In this context, the DHFR-like enzyme specifically catalyzes the reduction of the dihydropterin ring of 7,8-dihydrosarcinapterin to yield the fully reduced this compound. ontosight.ai
Tetrahydrosarcinapterin Synthase (EC 6.3.2.33)-Catalyzed Ligation
The final step in the biosynthesis of this compound is a ligation reaction catalyzed by the enzyme tetrahydrosarcinapterin synthase (EC 6.3.2.33). expasy.orgwikipedia.orgqmul.ac.uk This enzyme attaches a glutamate (B1630785) residue to tetrahydromethanopterin. expasy.orgqmul.ac.ukbiocyc.org The reaction requires ATP and results in the formation of this compound, ADP, and phosphate (B84403). expasy.orgqmul.ac.uk Interestingly, this enzyme does not have a requirement for K+ and can utilize either ATP or GTP. expasy.orggenome.jp
| Enzyme | EC Number | Reaction |
| GTP cyclohydrolase I | 3.5.4.16 | Guanosine triphosphate + H2O → 7,8-Dihydroneopterin triphosphate + Formate |
| Dihydrofolate Reductase-like enzyme | 1.5.1.3 (family) | 7,8-Dihydrosarcinapterin + NADPH + H+ → this compound + NADP+ |
| Tetrahydrosarcinapterin synthase | 6.3.2.33 | 5,6,7,8-Tetrahydromethanopterin + L-glutamate + ATP → this compound + ADP + phosphate + H+ |
Reaction Mechanism and Substrate Specificity
The biosynthesis of H₄SPT is a single enzymatic reaction that ligates an L-glutamate molecule to tetrahydromethanopterin.
The key enzyme responsible for this transformation has been identified as tetrahydromethanopterin:α-L-glutamate ligase . nih.govnih.gov This enzyme belongs to the ATP-grasp superfamily, a group of ligases known for forming amide bonds in an ATP-dependent manner. nih.govnih.gov
The reaction proceeds with high specificity for its two primary substrates:
5,6,7,8-Tetrahydromethanopterin (H₄MPT) : The foundational pterin coenzyme that carries one-carbon units during methanogenesis. nih.govnih.gov
L-glutamate : The standard amino acid that is attached to the H₄MPT molecule. nih.gov
The reaction catalyzed by this ligase involves the formation of a peptide bond between the α-carboxyl group of L-glutamate and the amino group of the p-aminobenzoyl moiety of H₄MPT. This results in the final product, this compound. nih.gov
| Feature | Description |
| Enzyme | Tetrahydromethanopterin:α-L-glutamate ligase |
| Enzyme Class | Ligase (ATP-grasp superfamily) |
| Substrate 1 | 5,6,7,8-Tetrahydromethanopterin (H₄MPT) |
| Substrate 2 | L-glutamate |
| Product | This compound (H₄SPT) |
| Bond Formed | α-carboxyl peptide bond |
Energetic Requirements
The ligation of L-glutamate to H₄MPT is an energetically unfavorable reaction that requires an external energy source to proceed. The tetrahydromethanopterin:α-L-glutamate ligase fulfills this need through the hydrolysis of a nucleoside triphosphate. nih.gov
Research has demonstrated that this enzymatic reaction is ATP or GTP-dependent . nih.gov The hydrolysis of ATP to ADP and inorganic phosphate (or GTP to GDP and phosphate) provides the necessary energy to "activate" one of the substrates, typically by forming a phosphorylated intermediate, which facilitates the subsequent amide bond formation. nih.govwikipedia.org This dependence on ATP or GTP is a hallmark of the ATP-grasp superfamily of enzymes, to which this ligase belongs. nih.govnih.gov
Biosynthetic Pathway Integration within Methanogenic Archaea
The synthesis of H₄SPT is not an isolated pathway but is fully integrated with the primary metabolic routes of methanogenesis, specifically the biosynthesis of its precursor, H₄MPT.
Interrelation with Methanopterin Biosynthesis
The biosynthetic pathway of H₄SPT is a direct extension of the tetrahydromethanopterin (H₄MPT) synthesis pathway. H₄MPT is synthesized first through a complex series of reactions, and the final step in the formation of H₄SPT is the enzymatic glutamylation of the completed H₄MPT molecule. nih.govnih.gov Therefore, H₄SPT is considered a modified variant of H₄MPT. nih.gov In organisms that utilize H₄SPT, it serves the same fundamental function as H₄MPT: accepting and donating one-carbon units at various oxidation levels during methanogenesis. nih.govnih.gov The presence of the additional glutamate residue on H₄SPT may influence its interaction with the C₁-transfer enzymes, potentially altering reaction kinetics or regulatory properties within these specific organisms.
Organism-Specific Variations in Biosynthetic Routes
The use of H₄SPT in place of H₄MPT is not universal among methanogens and represents a significant organism-specific variation. The genetic basis for this variation is the presence or absence of the gene encoding tetrahydromethanopterin:α-L-glutamate ligase.
This specific biosynthetic capability is predominantly found in:
Methanosarcinales : Members of this order, such as Methanosarcina barkeri and Methanosarcina acetivorans, are well-documented to use H₄SPT instead of H₄MPT. nih.govnih.gov Genome-scale metabolic models for these organisms explicitly include the pathway for H₄SPT biosynthesis. nih.gov
Methanococcus species : The gene for the ligase (mptN) was identified in Methanococcus jannaschii, and orthologs have been found in Methanococcus maripaludis, indicating that these species also produce and utilize H₄SPT. nih.govnih.gov
This distribution suggests that the evolution of H₄SPT biosynthesis provided a specific advantage to these methanogenic lineages, distinguishing their C₁ metabolism from other methanogens like Methanobacterium species, which utilize H₄MPT exclusively. nih.gov
| Organism Group | Primary C₁ Carrier | Key Biosynthetic Feature |
| Methanosarcinales (e.g., Methanosarcina barkeri) | This compound (H₄SPT) | Possess tetrahydromethanopterin:α-L-glutamate ligase. nih.govnih.gov |
| Methanococcus spp. (e.g., M. jannaschii) | This compound (H₄SPT) | Possess tetrahydromethanopterin:α-L-glutamate ligase. nih.govnih.gov |
| Methanobacterium spp. | 5,6,7,8-Tetrahydromethanopterin (H₄MPT) | Lack the gene for H₄SPT synthesis. nih.gov |
Enzymology of 5,6,7,8 Tetrahydrosarcinapterin Metabolism
Characterization of Enzymes Directly Involved in 5,6,7,8-Tetrahydrosarcinapterin Synthesis and Interconversion
The metabolic pathways leading to and from this compound are catalyzed by specific enzymes that have been a subject of significant research.
Tetrahydrosarcinapterin Synthase (MptN) from Methanococcus jannaschii and Related Organisms
Methanococcus jannaschii, a thermophilic methanogenic archaeon, has been a model organism for studying methanogenesis and its associated cofactors. wikipedia.org The complete genome sequencing of M. jannaschii has been instrumental in identifying genes involved in various metabolic pathways, including those for cofactor synthesis. wikipedia.orgnih.gov
An enzyme complex isolated from Methanosarcina barkeri has been shown to catalyze the methylation of tetrahydrosarcinapterin. nih.gov This complex, containing carbon monoxide dehydrogenase and a corrinoid protein, facilitates the cleavage of acetyl-CoA and the subsequent transfer of a methyl group to tetrahydrosarcinapterin, forming methyltetrahydrosarcinapterin. nih.gov The reaction was confirmed by observing the conversion of tetrahydrosarcinapterin to a product that co-eluted with authentic methyltetrahydrosarcinapterin during HPLC analysis. nih.gov
In M. jannaschii, the tetrahydromethanopterin S-methyltransferase complex, which includes subunits MtrD and MtrH, is involved in the final step of methanogenesis. uniprot.orguniprot.org Specifically, MtrH catalyzes the transfer of the methyl group from methyl-tetrahydromethanopterin to the corrinoid prosthetic group of another subunit, MtrA. uniprot.org
Other Amide Bond-Forming Ligases and Transferases in Pterin (B48896) Pathways
The formation of amide bonds is a crucial step in the biosynthesis of many complex molecules, including various pterin derivatives. nih.govmanchester.ac.uk These reactions are often catalyzed by ATP-dependent ligases. nih.govmanchester.ac.uk Nature has evolved a diverse array of enzymes to facilitate amide bond construction, most of which utilize ATP to activate a carboxylic acid substrate for subsequent coupling with an amine. nih.govmanchester.ac.uk
Amide bond forming ligases are categorized into different superfamilies based on their structure and mechanism. nih.govnih.gov The ATP-grasp superfamily, for instance, is characterized by a unique ATP-binding fold where two domains "grasp" an ATP molecule. nih.govnih.gov These enzymes typically catalyze the ATP-dependent ligation of a carboxylate-containing molecule to a nucleophile, often through an acylphosphate intermediate. nih.govnih.govwikipedia.org
In the context of pterin pathways, enzymes with homology to the AsnC/Lrp family of transcription factors have also been identified. nih.gov For example, sirohaem decarboxylase, involved in an alternative heme biosynthesis pathway, is a heterodimeric enzyme that shares structural similarity with this transcription factor family. nih.gov
Structural and Mechanistic Insights into this compound-Related Enzymes
Understanding the three-dimensional structure and catalytic mechanisms of enzymes involved in this compound metabolism provides critical insights into their function.
Analysis of Enzyme Superfamilies (e.g., ATP-Grasp Superfamily)
The ATP-grasp superfamily of enzymes is defined by a distinct structural motif for ATP binding. nih.gov This fold consists of two α+β domains that enclose an ATP molecule. nih.govnih.gov Members of this superfamily are involved in a wide range of metabolic processes, including purine (B94841) biosynthesis and fatty acid synthesis. nih.govnih.govwikipedia.org
The general mechanism for most ATP-grasp enzymes involves the ATP-assisted reaction of a carboxylic acid with a nucleophile, proceeding through an acylphosphate intermediate. nih.govnih.gov However, some members of this superfamily function as kinases, catalyzing only the phosphoryl transfer step. nih.govnih.gov The ATP-grasp domain itself is characterized by three conserved motifs that constitute the phosphate-binding loop and the Mg(2+) binding site. expasy.org A "pre-ATP-grasp" domain is also found in many of these enzymes, which is thought to be involved in substrate recognition and binding. ebi.ac.uk
Table 1: Characteristics of the ATP-Grasp Superfamily
| Feature | Description |
| Defining Structure | Two α+β domains that "grasp" a molecule of ATP. nih.govnih.gov |
| General Function | Catalyze ATP-dependent ligation of a carboxylate to a nucleophile. nih.govwikipedia.org |
| Common Intermediate | Acylphosphate. nih.govnih.gov |
| Metabolic Roles | Purine biosynthesis, fatty acid synthesis, gluconeogenesis. nih.govnih.govwikipedia.org |
| Conserved Motifs | Phosphate-binding loop and Mg(2+) binding site. expasy.org |
Active Site Architecture and Catalytic Residues
The active site of an enzyme is the region where substrate binding and catalysis occur. In oligomeric enzymes, the active site can be located at the interface between subunits. mdpi.com The stability and geometry of the active site are crucial for enzymatic activity. mdpi.com
In the case of sirohaem decarboxylase, the active site is formed in the cavity between its two subunits. nih.gov For some enzymes, like the mammalian and E. coli purine nucleoside phosphorylases, the oligomeric structure is essential for maintaining the proper architecture of the active site. mdpi.com
Computational methods, such as free energy simulations, can be used to identify key residues within the active site that are important for substrate or cofactor binding. nih.gov These predictions can then be validated through experimental mutagenesis studies. nih.gov
Cofactor Binding and Kinetic Properties
Many enzymes require non-protein chemical compounds called cofactors to carry out their functions. The binding of cofactors can be a complex process, sometimes exhibiting slow-binding kinetics. nih.gov
The kinetic properties of cofactor association and dissociation can vary significantly between orthologous enzymes from different organisms. nih.gov For example, the S-adenosyl-l-homocysteine (AdoHcy) hydrolases from humans and Trypanosoma cruzi show qualitatively similar but quantitatively distinct kinetics for NAD+ binding and release. nih.gov
The affinity of an enzyme for its cofactor can be influenced by specific amino acid residues in the binding site. nih.gov Mutagenesis of these residues can lead to altered cofactor binding affinity and kinetics. nih.gov For instance, mutations in specific lysine (B10760008) and tyrosine residues in AdoHcy hydrolase have been shown to significantly affect its affinity for NAD+. nih.gov
Regulatory Mechanisms of this compound Enzymatic Pathways
The metabolic pathways that govern the synthesis and regeneration of this compound are intricately regulated to ensure cellular homeostasis and respond to metabolic demands. This regulation occurs at multiple levels, including direct biochemical control of enzyme activity and modulation of the expression of the genes encoding these enzymes. These control mechanisms ensure that the supply of this compound is tightly matched to the cellular requirements for its role in vital biological processes.
Biochemical Regulation (e.g., Feedback Inhibition)
Biochemical regulation of the this compound pathway primarily occurs through the modulation of key enzymatic activities by metabolic products, a classic example being feedback inhibition. This mechanism allows for a rapid response to changes in the cellular concentration of the pterin, thereby fine-tuning its synthesis.
The principal point of control in the de novo synthesis of pterins, such as the closely related tetrahydrobiopterin (B1682763) (BH4), is the first and rate-limiting enzyme, GTP cyclohydrolase I (GTP-CH). nih.govnih.govnih.gov The activity of this enzyme is subject to allosteric regulation, where the binding of a molecule to a site other than the active site alters the enzyme's conformation and catalytic activity. nih.govbioninja.com.au
A primary mechanism of this regulation is feedback inhibition by the end-product of the pathway. bioninja.com.au In the context of pterin synthesis, the final product, a tetrahydropterin (B86495), can act as an inhibitor of GTP-CH. nih.govnih.gov This ensures that when cellular levels of the pterin are sufficient, its synthesis is downregulated to prevent overaccumulation and conserve metabolic energy. youtube.com
Conversely, the activity of GTP-CH can be stimulated by certain molecules. For instance, in the analogous BH4 pathway, the amino acid phenylalanine can stimulate GTP-CH activity through its interaction with a GTP cyclohydrolase I feedback regulatory protein. nih.govnih.gov This allows for an increase in pterin synthesis when the substrate for a pterin-dependent enzyme is abundant.
The binding of these regulatory molecules to allosteric sites on the enzyme induces conformational changes that either decrease or increase its catalytic efficiency. nih.gov This form of regulation provides a sensitive and immediate mechanism for controlling the metabolic flux through the this compound synthesis pathway.
| Enzyme | Regulator | Effect | Mechanism |
|---|---|---|---|
| GTP Cyclohydrolase I (GTP-CH) | Tetrahydropterin (end-product) | Inhibition | Feedback Inhibition nih.govnih.gov |
| GTP Cyclohydrolase I (GTP-CH) | Phenylalanine | Stimulation | Allosteric Activation (via regulatory protein) nih.govnih.gov |
Transcriptional and Translational Control
In addition to the immediate effects of biochemical regulation, the synthesis of this compound is also controlled at the level of gene expression, encompassing both transcriptional and translational mechanisms. This provides a more long-term adaptation to cellular needs by modulating the amount of key enzymes synthesized.
The expression of the gene encoding GTP cyclohydrolase I, the rate-limiting enzyme, is a major point of transcriptional regulation. nih.govnih.gov Various signaling molecules and environmental cues can influence the rate at which the GTP-CH gene is transcribed into messenger RNA (mRNA). For example, in endothelial cells, the expression of GTP-CH and subsequent synthesis of tetrahydrobiopterin are stimulated by a range of factors including nutritional signals like phenylalanine and arginine, hormones such as insulin (B600854) and estrogen, and immunological mediators like inflammatory cytokines. nih.gov
Conversely, certain molecules can suppress the transcription of genes involved in pterin synthesis. Glucocorticoids and anti-inflammatory cytokines, for instance, have been shown to inhibit the synthesis of tetrahydrobiopterin in endothelial cells, likely through the downregulation of GTP-CH gene expression. nih.gov
Translational control, which governs the efficiency with which mRNA is translated into protein, represents another layer of regulation. This can be mediated by factors that interact with the 5' and 3' untranslated regions (UTRs) of the mRNA. nih.gov While specific details for the enzymes of the this compound pathway are still under investigation, general mechanisms of translational control, such as the regulation of initiation factors and mRNA stability, are likely to play a role in determining the cellular levels of these enzymes. nih.govyoutube.com These control mechanisms ensure that the cell can adjust its capacity for this compound synthesis in response to prolonged stimuli or developmental programs.
| Gene | Stimulatory Factors | Inhibitory Factors |
|---|---|---|
| GTP Cyclohydrolase I | Nutritional (e.g., Phenylalanine, Arginine) nih.gov | Glucocorticoids nih.gov |
| Hormonal (e.g., Insulin, Estrogen) nih.gov | Anti-inflammatory Cytokines nih.gov | |
| Immunological (e.g., Inflammatory Cytokines) nih.gov |
Metabolic Roles and Pathways of 5,6,7,8 Tetrahydrosarcinapterin
Function as a One-Carbon Unit Carrier
5,6,7,8-Tetrahydrosarcinapterin is an analog of tetrahydromethanopterin (H4MPT) and serves a similar function in carrying and transferring one-carbon units. nih.gov These C1 units can exist in different oxidation states, such as formyl, methenyl, methylene (B1212753), and methyl groups. proteopedia.org The transfer of these units is essential for various biosynthetic pathways and, most notably, for the generation of methane (B114726).
The initial step in the C1 transfer pathway involving H4SPT is the transfer of a formyl group from formylmethanofuran (B1241027) to H4SPT, a reaction catalyzed by the enzyme formylmethanofuran-tetrahydrosarcinapterin N-formyltransferase. uniprot.orgwikipedia.org This initiates a series of transformations of the C1 unit while it is attached to the H4SPT molecule.
While this compound is characteristic of methanogenic archaea, its functional role as a C1 carrier mirrors that of tetrahydrofolate (THF) in bacteria, eukaryotes, and some archaea. nih.govnih.gov Both H4SPT and THF carry single-carbon units for various metabolic processes. proteopedia.orgcreative-proteomics.com In some organisms, there can be metabolic interplay between pterin-based cofactors. For instance, some metabolic relationships have been observed between biopterin (B10759762) and folate coenzymes. nih.govnih.govxiahepublishing.com
The pathways involving H4SPT and THF share analogous enzymatic steps. For example, the conversion of the methylene form to the methyl form is a key reductive step in both pathways. wikipedia.orguniprot.org Although the specific enzymes and cofactors may differ, the fundamental biochemical transformations of the C1 unit are comparable, highlighting a conserved strategy for one-carbon metabolism across different domains of life.
Central Role in Methanogenesis
Methanogenesis is a form of anaerobic respiration where methane is produced from various substrates. wikipedia.org this compound is a key player in this process, particularly in Methanosarcina species, which are versatile methanogens. nih.gov
A critical step in methanogenesis is the transfer of a methyl group from methyl-H4SPT to coenzyme M (HS-CoM). nih.govresearchgate.net This reaction is catalyzed by the N5-methyl-H4SPT:CoM methyltransferase (Mtr), a membrane-bound enzyme complex. researchgate.netpnas.org This methyl transfer is a key energy-conserving step in several methanogenic pathways. pnas.org In the CO2-reduction and acetoclastic pathways, this transfer is coupled to the generation of an ion motive force. pnas.org Conversely, during methylotrophic methanogenesis, the reverse reaction, the transfer of a methyl group from methyl-CoM to H4SPT, is an energy-consuming step. pnas.org
The enzymes involved in these methyl transfer reactions are often complex and can involve other cofactors, such as cobalamin (vitamin B12). nih.govnih.gov
Methanogenic archaea, particularly those utilizing H4SPT, can produce methane from a variety of substrates, playing a significant role in the global carbon cycle. nih.gov These substrates include carbon dioxide, methanol (B129727), and acetate (B1210297). nih.govnih.gov
CO2 Reduction: In the hydrogenotrophic pathway, CO2 is reduced to methane. H4SPT is involved in the reduction of CO2 to a methyl group bound to the cofactor. nih.gov
Methanol Metabolism: In the methylotrophic pathway, the methyl group from methanol is transferred to H4SPT (via an intermediate step with a corrinoid protein) before being funneled into the final steps of methanogenesis. nih.gov
Acetate Metabolism: During aceticlastic methanogenesis, acetate is cleaved. The methyl group is transferred to H4SPT and then proceeds through the methanogenic pathway. nih.gov
The ability to utilize these diverse substrates makes methanogens with the H4SPT pathway highly adaptable to various anoxic environments. wikipedia.org
The conversion of a C1 unit from the formyl to the methyl level on the H4SPT carrier involves several key intermediates. Each intermediate represents a different oxidation state of the single-carbon unit.
| Intermediate Compound | Abbreviation | Key Role |
| 5-Formyl-5,6,7,8-tetrahydrosarcinapterin | 5-formyl-H4SPT | Product of the initial formyl group transfer. nih.govmodelseed.org |
| 5,10-Methenyl-5,6,7,8-tetrahydrosarcinapterin | 5,10-methenyl-H4SPT | Formed by the cyclization of 5-formyl-H4SPT. wikipedia.orgymdb.ca |
| 5,10-Methylene-5,6,7,8-tetrahydrosarcinapterin | 5,10-methylene-H4SPT | Product of the reduction of 5,10-methenyl-H4SPT. nih.govwikipedia.org |
| 5-Methyl-5,6,7,8-tetrahydrosarcinapterin | 5-methyl-H4SPT | Final C1 intermediate on H4SPT before methyl transfer to coenzyme M. genome.jpnih.gov |
These intermediates are sequentially formed through the action of specific enzymes, including cyclohydrolases and dehydrogenases, which catalyze the necessary redox transformations of the C1 unit. wikipedia.orgyoutube.com
Linkage to Amino Acid and Nucleic Acid Biosynthesis
This compound is a crucial pterin (B48896) derivative that plays a significant, though often indirect, role in the fundamental anabolic processes of amino acid and nucleic acid biosynthesis. Its primary contribution stems from its position as a key intermediate in the formation of other essential cofactors and its direct participation in one-carbon (C1) metabolism, particularly in certain microorganisms like archaea.
The biosynthesis of this compound is intrinsically linked to the folate pathway. In some microorganisms, it serves as a critical intermediate in the synthesis of tetrahydrofolate (THF). nih.gov THF is a widely utilized cofactor essential for the transfer of C1 units in various oxidation states. These C1 units are indispensable for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and the pyrimidine (B1678525) nucleotide thymidine, which are the foundational building blocks of DNA and RNA. Furthermore, THF-mediated C1 transfers are required for the synthesis of several amino acids, most notably methionine from homocysteine.
In methanogenic archaea, such as Methanosarcina barkeri, tetrahydrosarcinapterin has a more direct and well-defined role in C1 metabolism. An enzyme complex containing carbon monoxide dehydrogenase and a corrinoid protein directly utilizes tetrahydrosarcinapterin as a substrate. nih.gov This complex catalyzes the cleavage of acetyl-CoA and the subsequent transfer of the methyl group to tetrahydrosarcinapterin, forming methyltetrahydrosarcinapterin. nih.gov This methylation represents a central step in the carbon-fixing pathways of these organisms, providing the C1 units necessary for their biosynthetic needs.
The table below summarizes the key enzymatic reaction linking tetrahydrosarcinapterin to C1 metabolism in methanogens.
| Enzyme/Complex | Substrates | Products | Metabolic Significance |
| Carbon monoxide dehydrogenase-corrinoid enzyme complex | Acetyl-CoA, this compound | Methyltetrahydrosarcinapterin, CoA, CO2 | Key step in C1 metabolism and carbon fixation in methanogens. nih.gov |
Catabolic Processes of this compound
The catabolism of pterin compounds is essential for maintaining cellular homeostasis and preventing the accumulation of potentially disruptive oxidized species.
While the enzymatic degradation pathways for the closely related compound 5,6,7,8-tetrahydrobiopterin (BH4) have been studied, specific catabolic pathways for this compound are not extensively detailed in available research. For analogous tetrahydropterins, degradation is often initiated by oxidation. For instance, the aerobic degradation of BH4 can be catalyzed by peroxidase, which oxidizes the tetrahydropterin (B86495) to a quinonoid dihydropterin intermediate. This intermediate is often unstable and can undergo further non-enzymatic or enzymatic reactions, including side-chain cleavage.
The maintenance of pterin homeostasis is critical for cellular function, ensuring a sufficient supply of the reduced, active cofactor while minimizing levels of oxidized, potentially inhibitory forms. This balance is controlled by the interplay of de novo biosynthesis, regeneration (salvage) pathways, and catabolism.
The regulation of pterin levels often occurs at the first and rate-limiting step of the de novo biosynthetic pathway, which starts from guanosine (B1672433) 5'-triphosphate (GTP). nih.gov The enzyme for this step, GTP cyclohydrolase I, is a primary point of control. nih.gov In many systems studied for other pterins like tetrahydrobiopterin (B1682763), this enzyme is subject to feedback inhibition by the final pterin product and its expression can be modulated by various cellular signals. nih.gov
Furthermore, the ratio of the reduced tetrahydropterin to its oxidized forms, such as 7,8-dihydropterins, is a crucial aspect of homeostasis. nih.gov Oxidized pterins can be recycled back to their active tetrahydro- form by enzymes like dihydropteridine reductase. This continuous regeneration is vital for sustaining the function of pterin-dependent enzymes. While these general principles of feedback inhibition of synthesis and enzymatic recycling are fundamental to pterin homeostasis, the specific regulatory proteins and allosteric effectors that control the precise levels of this compound within the cell are not clearly elucidated in the available literature.
Genetic and Evolutionary Aspects of 5,6,7,8 Tetrahydrosarcinapterin Systems
Genetic Basis of 5,6,7,8-Tetrahydrosarcinapterin Biosynthesis and Metabolism
The biosynthesis of H₄SPT involves a series of enzymatic steps, each encoded by specific genes. The identification and annotation of these genes have been pivotal in understanding the metabolic logic of this pathway.
Identification and Annotation of Encoding Genes (e.g., mptN, cdhE)
The biosynthesis of the pterin (B48896) moiety of H₄SPT, like that of tetrahydrofolate (H₄-folate) in other organisms, begins with GTP. However, archaea often employ non-orthologous enzymes to carry out these initial steps. nih.gov For instance, in the methanogen Methanocaldococcus jannaschii, genes such as mptA (GTP cyclohydrolase IB) are involved in the conversion of GTP to dihydroneopterin triphosphate. nih.gov
Subsequent steps leading to the formation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (6-HMDP), a key precursor, are catalyzed by enzymes encoded by genes like mptD and mptE. nih.gov These genes were identified through comparative genomics, which revealed their clustering with other genes involved in pterin biosynthesis. nih.gov The gene mptD encodes an enzyme that converts 7,8-dihydroneopterin (B1664191) to 6-hydroxymethyl-7,8-dihydropterin, while mptE encodes the diphosphokinase that phosphorylates this product to 6-HMDP. nih.gov
In the context of H₄SPT's role in methanogenesis, the carbon monoxide dehydrogenase/acetyl-CoA synthase complex is of central importance. This complex, which in Methanosarcina barkeri is composed of multiple subunits, catalyzes the cleavage of acetyl-CoA and the subsequent methylation of H₄SPT. nih.gov The genes encoding these subunits, often designated as cdh genes (e.g., cdhA, cdhB, cdhC, cdhD, cdhE), are crucial for this metabolic process. nih.govnih.gov The cdhE gene, for example, is part of the enzymatic machinery responsible for the transfer of a methyl group to H₄SPT. nih.gov
While not directly in the biosynthetic pathway of the pterin itself, genes involved in the regeneration of the active form of the cofactor are also critical. In some related pterin-dependent pathways, genes like ptr1, encoding pteridine (B1203161) reductase, are responsible for the reduction of oxidized pterins. dundee.ac.uk
Table 1: Key Genes in Tetrahydrosarcinapterin Biosynthesis and Metabolism
| Gene | Encoded Enzyme/Protein | Function in H₄SPT Pathway |
|---|---|---|
| mptA | GTP cyclohydrolase IB | Catalyzes the initial conversion of GTP in the pterin biosynthetic pathway. nih.gov |
| mptD | 7,8-dihydroneopterin aldolase | Converts 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin. nih.gov |
| mptE | 6-hydroxymethyl-7,8-dihydropterin diphosphokinase | Diphosphorylates 6-hydroxymethyl-7,8-dihydropterin to form 6-HMDP. nih.gov |
Organization of Biosynthetic Gene Clusters and Gene Context
A recurring theme in the genetics of microbial secondary metabolism is the organization of biosynthetic genes into clusters. nih.govnih.govyoutube.com This arrangement facilitates the co-regulation and co-inheritance of genes involved in a common pathway. In archaea, the genes for H₄SPT biosynthesis are often found in such clusters. nih.govresearchgate.net
Comparative genomic analyses have shown that genes like mptD and mptE are physically clustered with other genes related to pterin biosynthesis. nih.gov This genomic context provides strong evidence for their functional linkage. The organization of these gene clusters can vary between different archaeal lineages, reflecting the evolutionary history of the pathway. researchgate.net
The genomic neighborhood of these biosynthetic genes can also provide clues about their function and regulation. For example, the clustering of cdh genes in Methanosarcina species underscores the coordinated action of the multi-subunit enzyme complex they encode. nih.gov The presence of regulatory genes within or adjacent to these clusters further suggests a tight control over the expression of the H₄SPT pathway.
Phylogenetic Distribution and Conservation of this compound-Related Genes
The distribution of H₄SPT-related genes across different archaeal lineages provides insights into the evolutionary origins and significance of this cofactor.
Prevalence in Specific Archaeal Lineages (e.g., Methanococcales, Methanosarcinales)
The genes for H₄SPT biosynthesis are predominantly found in methanogenic archaea, which are prevalent in anaerobic environments. nih.gov The orders Methanococcales and Methanosarcinales, in particular, are known to heavily rely on H₄SPT for their C1 metabolism. nih.govwikipedia.orgnih.gov
Methanococcales : This order includes hyperthermophilic methanogens like Methanocaldococcus jannaschii, which was one of the first archaea to have its genome sequenced. nih.gov The elucidation of its H₄SPT biosynthetic pathway has served as a model for understanding this process in other methanogens. nih.gov
Methanosarcinales : This metabolically versatile order includes species that can utilize a variety of substrates for methanogenesis, including acetate (B1210297), methanol (B129727), and methylamines. wikipedia.org In these organisms, H₄SPT is a key cofactor in the methylotrophic and aceticlastic methanogenesis pathways. nih.govnih.gov The presence of a complete set of cdh genes is a hallmark of many species within this order. nih.gov
The conservation of these genes within these lineages highlights the central role of H₄SPT in their core metabolism. While genetic systems have been developed for some species within these orders, allowing for more detailed functional studies, much of our understanding still comes from comparative genomics. nih.gov
Evolutionary Trajectories of Pterin Biosynthetic Pathways
The evolution of pterin biosynthetic pathways is a story of both conservation and innovation. While the fundamental chemistry of pterin synthesis is conserved across the domains of life, the specific enzymes and gene sets involved can differ significantly. nih.govresearchgate.net
The H₄SPT pathway in archaea is a prime example of convergent evolution, where distinct enzymatic solutions have arisen to solve the same biochemical problem. nih.gov Many of the enzymes in the archaeal pathway, such as MptD and MptE, are not homologous to their functional counterparts in bacteria (FolB and FolK, respectively). nih.gov This suggests that the H₄SPT pathway evolved independently, at least in part, from the tetrahydrofolate pathway in bacteria.
The study of pterin-dependent biochemistry also suggests that tungstopterin-dependent reactions may have emerged earlier in metabolic evolution than those dependent on molybdopterin. biorxiv.org This has implications for understanding the early evolution of life and the role of different metal cofactors in ancient metabolic pathways.
The phylogenetic distribution of different pterin biosynthetic pathways reveals a deep evolutionary divide between archaea and bacteria. researchgate.net The genes for H₄MPT (a closely related pterin) synthesis are conserved throughout the archaea, while genes for H₄-folate synthesis are more common in bacteria. researchgate.net This suggests that the last universal common ancestor may have possessed a more rudimentary pterin biosynthetic pathway, which then diversified in the archaeal and bacterial lineages. nih.govnih.gov
Genomic Context of this compound Metabolism
The genomic context of H₄SPT metabolism extends beyond the core biosynthetic genes. The genes encoding enzymes that utilize H₄SPT as a cofactor, as well as regulatory genes that control the expression of the pathway, are all part of a larger metabolic network.
The colocalization of genes for H₄SPT biosynthesis with genes for methanogenesis on the chromosome provides a clear example of functional linkage at the genomic level. This co-organization ensures that the machinery for producing and utilizing this essential cofactor is efficiently coordinated.
Insights from Genome-Scale Metabolic Reconstructions
Genome-scale metabolic reconstructions, or models (GEMs), have become powerful tools for understanding the metabolic capabilities and phenotypes of organisms from their genomic information. nih.govnih.gov These models encompass the entirety of an organism's known metabolic reactions and the genes that encode the enzymes catalyzing them. For methanogenic archaea like Methanosarcina barkeri, which utilize this compound (H₄SPT), such models provide a systems-level view of metabolism. nih.govresearchgate.net
The first curated genome-scale model of an archaeon created for constraint-based modeling was for Methanosarcina barkeri, designated iAF692. nih.gov This reconstruction contains 692 metabolic genes, 509 reactions with genetic assignments, and an additional 110 reactions supported by literature, accounting for 558 distinct metabolites. nih.gov By integrating genomic data with known biochemical information, the iAF692 model serves as an analytical platform to simulate metabolic fluxes and predict growth phenotypes under various conditions. nih.govresearchgate.net
These reconstructions are instrumental in several ways:
Improving Genome Annotation: By identifying gaps in metabolic pathways, models can suggest functions for previously unannotated genes. nih.gov
Characterizing Metabolism: They allow for the in-silico investigation of complex metabolic pathways, such as methanogenesis, which is heavily dependent on C₁-transfer reactions mediated by H₄SPT. nih.govnih.gov
Predicting Phenotypes: The models can accurately predict the growth of wild-type and mutant strains on different substrates, validating our understanding of the roles of specific genes and pathways. nih.govnih.gov For instance, models can be used to simulate the consequences of deleting genes involved in the H₄SPT biosynthesis or utilization pathways.
Understanding Energy Conservation: GEMs help in examining the efficiency of energy-conserving reactions, which are often linked to the C₁-carrying functions of H₄SPT in methanogenesis. nih.govnih.gov
While these models provide a holistic view, their predictive power is enhanced by integrating other data types, such as transcriptomics. biorxiv.org For example, integrating gene expression data with the M. barkeri metabolic model has helped to clarify the roles of specific enzymes in electron transfer during different types of methanogenesis. biorxiv.org This integrative approach provides a more nuanced understanding of how the H₄SPT-dependent pathways are regulated and function in response to environmental cues.
Table 1: Characteristics of the Methanosarcina barkeri iAF692 Genome-Scale Metabolic Model
| Component | Count | Description |
|---|---|---|
| Metabolic Genes | 692 | The total number of genes included in the model that are associated with metabolic functions. nih.gov |
| Reactions | 619 | The total number of biochemical reactions in the model (509 gene-associated + 110 other). nih.gov |
| Metabolites | 558 | The number of unique metabolic compounds involved in the network reactions. nih.gov |
| Domains Covered | Archaea | Represents the first curated genome-scale model for an archaeal species for constraint-based modeling. nih.gov |
Co-existence and Differential Utilization of Pterin Cofactors within Organisms (e.g., H₄SPT and H₄F in Methanosarcina barkeri)
It was traditionally thought that methanogenic archaea exclusively use pterin cofactors like tetrahydromethanopterin (H₄MPT) or its derivative, this compound (H₄SPT), for one-carbon (C₁) transfer reactions. nih.gov However, genomic and biochemical studies have revealed a more complex picture in some organisms, such as the versatile methanogen Methanosarcina barkeri. nih.gov This organism possesses the genetic machinery for and utilizes both H₄SPT and tetrahydrofolate (H₄F) as C₁ carriers, maintaining two distinct pools for one-carbon metabolism. nih.gov
The genome of Methanosarcina species contains a cluster of genes—purN, folD, glyA, and metF—predicted to encode enzymes specific to H₄F metabolism. nih.gov Experimental validation in M. barkeri confirmed this prediction. Key enzymes were heterologously expressed, purified, and characterized, demonstrating their specificity for H₄F derivatives:
FolD : A bifunctional N⁵,N¹⁰-methylene-H₄F dehydrogenase/N⁵,N¹⁰-methenyl-H₄F cyclohydrolase. nih.gov
GlyA : A serine hydroxymethyltransferase that uses H₄F as a substrate. nih.gov
The presence and activity of these enzymes in M. barkeri cells were confirmed through Western blot analysis and activity measurements. nih.gov This genetic and biochemical evidence strongly indicates a functional role for an H₄F-dependent metabolic network operating in parallel to the H₄SPT-dependent pathways. nih.gov
Further evidence comes from nutritional studies. M. barkeri growth was found to be dependent on the external supply of folic acid or its biosynthetic precursor, p-aminobenzoic acid (PABA). nih.gov The PABA taken up by the cells was shown to be specifically for the biosynthesis of H₄F and not for H₄SPT. nih.gov Based on the PABA requirement, the intracellular concentration of H₄F was estimated to be approximately 5 µM, while H₄SPT was present at a much higher concentration of over 3 mM. nih.gov This co-existence of two distinct pterin cofactor systems highlights a sophisticated metabolic arrangement, likely reflecting an evolutionary adaptation to the diverse substrates that M. barkeri can metabolize. nih.gov
Table 2: H₄F-Specific Genes and Pterin Cofactor Comparison in Methanosarcina barkeri
| Feature | H₄F System | H₄SPT System |
|---|---|---|
| Key Genes | folD, glyA, purN, metF nih.gov | Genes for H₄SPT biosynthesis and utilization in methanogenesis nih.gov |
| Primary Function | Biosynthetic pathways (e.g., purine (B94841) synthesis) nih.gov | Methanogenesis (C₁ transfers in CO₂ reduction and methyl group oxidation/reduction) nih.gov |
| Biosynthetic Precursor | p-Aminobenzoic acid (PABA) nih.gov | Different, not dependent on external PABA nih.gov |
| Estimated Concentration | ~5 µM nih.gov | >3 mM nih.gov |
Advanced Research Avenues for 5,6,7,8 Tetrahydrosarcinapterin
Identification and Functional Characterization of Novel Enzymes in Pterin (B48896) Metabolism
The metabolism of 5,6,7,8-Tetrahydrosarcinapterin is central to the unique biochemistry of methanogenic archaea. Research efforts are increasingly directed at identifying and characterizing the enzymes that synthesize and utilize this and other related pterin cofactors. Pterins like tetrahydrobiopterin (B1682763) are known to be essential cofactors for a variety of enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, highlighting the diverse functional roles of this class of molecules. nih.gov
A pivotal enzyme complex in the metabolism of H4SPT has been isolated from the methanogen Methanosarcina barkeri. nih.gov This multi-subunit complex contains carbon monoxide dehydrogenase (CODH) and a corrinoid protein. nih.gov Functional characterization has demonstrated that this complex catalyzes the cleavage of acetyl-CoA and the subsequent methylation of this compound. nih.gov Spectrophotometric and HPLC analyses have confirmed the conversion of H4SPT to its methylated form, N5-methyltetrahydrosarcinapterin, a crucial step in the aceticlastic pathway of methanogenesis. nih.gov The reaction involves the oxidation of the carbonyl group of acetyl-CoA to carbon dioxide, with the methyl group being transferred to the pterin cofactor. nih.gov
Further research seeks to uncover other novel enzymes involved in the biosynthesis and recycling of H4SPT and its various C1-loaded forms, expanding our understanding of the complete pterin-dependent metabolic network in these archaea.
High-Resolution Structural and Mechanistic Studies of this compound Interacting Proteins
Understanding the function of H4SPT-dependent enzymes at a molecular level requires detailed structural and mechanistic investigation. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are providing unprecedented insights into the architecture of these complex molecular machines.
The primary enzyme complex that interacts with H4SPT in aceticlastic methanogens is the acetyl-CoA decarbonylase/synthase (ACDS) complex, which includes the carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) core. nih.gov Cryo-EM studies of the complex from Methanosarcina thermophila have revealed a sophisticated architecture where the CODH and ACS components interact to channel substrates and intermediates. nih.gov The methanogenic CODH/ACS features a unique interface compared to its bacterial counterparts, with a specific domain of CODH creating a binding surface for ACS and forming a hydrophobic channel for carbon monoxide transport between the active sites. nih.govnih.gov
The active sites themselves are complex metalloclusters. The CODH component contains the Ni-Fe-S C-cluster for CO/CO2 interconversion, while the ACS component houses the A-cluster, the site of acetyl-CoA cleavage and methyl group transfer. nih.govacs.org The A-cluster consists of an Fe4S4 cubane (B1203433) linked to a binuclear nickel center, which is the site of methylation and carbonylation. acs.org
While a high-resolution structure of an enzyme in a direct complex with H4SPT is still a key research goal, studies on analogous enzymes provide critical insights. The crystal structure of methylenetetrahydromethanopterin reductase (Mer), an enzyme that uses the closely related tetrahydromethanopterin (H4MPT), has been solved. nih.govnih.gov These structures reveal a conserved (βα)8-barrel fold, also known as a TIM-barrel, which forms a distinct cleft that serves as the binding site for the pterin substrate. nih.govnih.gov This structural information, combined with mutational analysis, suggests a common catalytic mechanism for this class of reductases involving a 5-iminium cation intermediate. nih.gov
| Enzyme/Complex | Organism | Technique | Key Structural Features | Reference |
|---|---|---|---|---|
| CODH/ACS Complex (ACDS) | Methanosarcina thermophila | Cryo-EM | Multi-subunit complex (α2ε2)β; Unique CODH/ACS interface; Hydrophobic gas channel; Ni-Fe-S active site clusters (A-cluster, C-cluster). | nih.gov |
| Methylenetetrahydromethanopterin Reductase (Mer) | Methanocaldococcus jannaschii | X-ray Crystallography | Homotetramer; (βα)8-barrel (TIM-barrel) fold; Pterin-binding cleft formed by insertion regions. | nih.govnih.gov |
| CODH-Corrinoid Protein Complex | Methanosarcina barkeri | Gel Filtration, SDS-PAGE | 1,600 kDa oligomer (α6β6γ6δ6ε6); Five distinct polypeptide subunits. | nih.gov |
Strategies for Metabolic Engineering of One-Carbon Metabolism Pathways
The central role of H4SPT in methanogenesis makes its associated metabolic pathways prime targets for metabolic engineering. The primary goal is to enhance the production of biomethane, a renewable energy source, from various feedstocks. researchgate.nettaylorfrancis.com Methanogenic archaea, particularly versatile species like Methanosarcina, are excellent candidates for such engineering due to their robust metabolic capabilities. researchgate.netnih.gov
Advanced genetic tools have been developed and implemented in these organisms, which were once considered genetically intractable. Key strategies include:
Heterologous Gene Expression : Introducing genes from other domains of life, such as Bacteria, to create novel, hybrid metabolic pathways. nih.gov This has been successfully demonstrated by engineering Methanosarcina acetivorans to metabolize methyl esters, expanding its substrate range. nih.gov
Advanced Genetic Tools : The development of shuttle vectors, efficient transformation methods (e.g., liposome-based delivery), and transposon mutagenesis has enabled targeted genetic manipulation. researchgate.netnih.gov More recently, the powerful CRISPR-Cas9 system has been adapted for use in methanogens, allowing for precise genome editing, markerless mutagenesis, and inducible gene expression. researchgate.netnih.gov
Pathway Alteration : Genetic engineering can be used to alter or shortcut biochemical pathways to improve efficiency. taylorfrancis.com This could involve upregulating rate-limiting enzymes in the H4SPT-dependent pathway or eliminating competing pathways to direct more carbon flux towards methane (B114726) production.
These engineering efforts aim to simplify the complex microbial food chains in anaerobic digesters, leading to more efficient conversion of biomass into methane and improving the economic viability of biogas production. nih.gov
Elucidation of Bio-geochemical Impact in Anaerobic Ecosystems
The metabolic pathways dependent on this compound are not just a biochemical curiosity; they are a cornerstone of global biogeochemical cycles, particularly the carbon cycle. annualreviews.orgnih.gov Methanogenesis, performed exclusively by archaea, is the primary source of biological methane on Earth, a potent greenhouse gas. nih.govresearchgate.net
H4SPT-dependent pathways are critical in a variety of anoxic environments:
Marine and Freshwater Sediments : In these environments, methanogens catalyze the terminal step in the degradation of organic matter, converting simple substrates like acetate (B1210297), H2/CO2, and methylated compounds into methane. nih.govnih.gov
Deep Subseafloor : Studies of deep sediments, including those near gas hydrate (B1144303) sites, reveal that hydrogenotrophic and potentially methylotrophic methanogenesis are active, contributing to vast subsurface methane reservoirs. nih.gov The cofactor F430, a key component of the final enzyme in the pathway, is used as a biomarker for both methanogens and anaerobic methane-oxidizing archaea in these ecosystems. nih.gov
Terrestrial Ecosystems : Methanogens are abundant in wetlands, rice paddies, and terrestrial hot springs, where their metabolic activity significantly influences local and global methane emissions. nih.govnih.gov
Animal Digestive Tracts : The rumen of cattle and the hindgut of termites are highly active sites of methanogenesis, where archaea break down fermentation products from other microbes. nih.gov
Archaea, through processes like methanogenesis, are fundamental players in the mineralization of organic carbon and directly influence atmospheric gas composition. annualreviews.orgfrontiersin.org Understanding the H4SPT-dependent pathways is therefore essential for modeling carbon fluxes, predicting the effects of environmental change, and appreciating the full scope of microbial influence on the planet's health. researchgate.net
Q & A
What experimental methods are recommended for structural characterization of 5,6,7,8-tetrahydrosarcinapterin?
Basic Research Question
To confirm the molecular structure, researchers should employ X-ray crystallography or high-resolution nuclear magnetic resonance (NMR) spectroscopy . These techniques resolve the compound’s cyclic and substituent configurations, including the positions of nitrogen, oxygen, and carbon atoms in its tetrahydropterin core . For example, NMR can identify proton environments in the saturated 5,6,7,8-tetrahydro ring system, while crystallography provides absolute stereochemical data.
How can researchers synthesize this compound derivatives for functional studies?
Advanced Research Question
Synthesis often involves enzymatic ligation or chemoselective modification of the pterin core. For instance, Heizmann et al. (1995) demonstrated the use of dihydroneopterin triphosphate hydrolysis under controlled pH to generate intermediates like 6-carboxy-tetrahydropterin, followed by azidomethylation to introduce functional groups . Key steps include:
- Purification : Use reverse-phase HPLC with UV detection (λ = 260–300 nm) to isolate derivatives.
- Stability : Maintain anaerobic conditions to prevent oxidation of the tetrahydro ring .
What metabolic pathways involve this compound, and how can their activity be quantified?
Basic Research Question
This compound is a key intermediate in folate biosynthesis and methanogenic coenzyme F420 production . Enzymatic assays (e.g., dihydroneopterin aldolase activity) can quantify its conversion to downstream metabolites like 7-carboxy-7-deazaguanine. Researchers should:
- Use radiolabeled substrates (e.g., ³H-dihydroneopterin triphosphate) to trace reaction progress.
- Monitor coenzyme F420 biosynthesis via LC-MS, focusing on mass transitions specific to α-F420-3 derivatives .
How should researchers address discrepancies in reported catalytic efficiencies of enzymes using this compound?
Advanced Research Question
Contradictions in kinetic data (e.g., Km or kcat values) may arise from differences in enzyme sources or assay conditions . To resolve this:
- Standardize assays : Use recombinant enzymes (e.g., E. coli homologs) to minimize batch variability.
- Control redox states : Include dithiothreitol (DTT) to stabilize the tetrahydro form and avoid artifactual oxidation .
- Cross-validate : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or stopped-flow spectroscopy.
What strategies optimize the stability of this compound in long-term biochemical studies?
Advanced Research Question
The compound’s instability in aqueous solutions (e.g., pH-dependent degradation) necessitates:
- Buffering : Use phosphate or Tris buffers (pH 6.5–7.5) to minimize hydrolysis.
- Cryopreservation : Store aliquots at –80°C under argon to prevent oxidation .
- Real-time monitoring : Employ UV-Vis spectroscopy (absorbance at 340 nm) to track degradation kinetics during experiments.
How can computational modeling enhance the study of this compound’s interaction with enzymes?
Advanced Research Question
Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can predict binding modes in enzymes like GTP cyclohydrolase I. Key steps:
- Model preparation : Generate protonation states compatible with physiological pH.
- Validation : Correlate docking scores with experimental mutagenesis data (e.g., catalytic residue knockouts) .
What analytical challenges arise when detecting this compound in complex biological matrices?
Advanced Research Question
Low abundance and matrix interference (e.g., from NADPH or flavins) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
